molecular formula C24H29NO7 B3040455 Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside CAS No. 204511-04-6

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B3040455
CAS No.: 204511-04-6
M. Wt: 443.5 g/mol
InChI Key: HXWJKHLDBYORCA-RMRNXIRCSA-N
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Description

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a synthetic glycoside derivative extensively employed in carbohydrate chemistry and glycobiology research. Its structure features a glucopyranoside core with benzyl and acetyl protecting groups at the 3-O and 6-O positions, respectively, and a 2-acetamido group. This compound serves as a critical intermediate for synthesizing oligosaccharides and glycoconjugates due to its stability and selective reactivity in glycosylation reactions. Applications include studying carbohydrate-protein interactions, cell adhesion mechanisms, and immune recognition processes .

Properties

IUPAC Name

[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO7/c1-16(26)25-21-23(31-17(2)27)22(28)20(15-29-13-18-9-5-3-6-10-18)32-24(21)30-14-19-11-7-4-8-12-19/h3-12,20-24,28H,13-15H2,1-2H3,(H,25,26)/t20-,21-,22-,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWJKHLDBYORCA-RMRNXIRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzyl α-D-Glycoside Core

The foundational step involves the formation of the benzyl α-D-glycoside. Using the Koenigs-Knorr method, peracetylated D-glucosamine is treated with hydrogen bromide in acetic acid to generate the corresponding glycosyl bromide. Reaction with benzyl alcohol in the presence of mercuric cyanide promotes α-selective glycosylation, yielding benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside. Subsequent deacetylation under Zemplén conditions (methanolic sodium methoxide) affords the free hydroxyl intermediate, benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside.

Regioselective Benzylation at 6-O

The primary 6-OH group is selectively benzylated using benzyl bromide and sodium hydride in dimethylformamide (DMF). This step capitalizes on the heightened reactivity of primary alcohols, achieving >85% yield of benzyl 2-acetamido-6-O-benzyl-2-deoxy-α-D-glucopyranoside. Nuclear magnetic resonance (NMR) analysis (δ 4.50 ppm, doublet, J = 12 Hz for the benzyl methylene protons) confirms exclusive 6-O-substitution.

Acetylation at 3-O

The secondary 3-OH is acetylated under controlled conditions to avoid over-acylation. Employing acetic anhydride and 4-dimethylaminopyridine (DMAP) in pyridine at 0°C selectively acetylates the 3-OH, leaving the 4-OH unprotected. This selectivity arises from the steric and electronic effects of the adjacent 2-acetamido group, which attenuates the nucleophilicity of the 4-OH. The final product, benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside, is isolated in 78% yield after silica gel chromatography.

Glycal Intermediate Route

Preparation of 3,4-Di-O-Acetyl-6-O-Tosyl-D-Glucal

Adapting methodologies from CDN Science, D-glucal is sequentially tosylated at 6-O and acetylated at 3,4-O positions. Nitrosyl chloride addition to the glycal double bond forms a nitroso-chloro adduct, which undergoes condensation with benzyl alcohol to yield benzyl 3,4-di-O-acetyl-2-oximino-6-O-tosyl-α-D-glucopyranoside.

Conversion to 6-Amino-6-Deoxy Derivative

The 6-O-tosyl group is displaced with ammonia in methanol, generating the 6-amino intermediate. Subsequent N-acetylation and selective hydrolysis of the oximino group at C2 afford benzyl 2-acetamido-3,4-di-O-acetyl-6-amino-6-deoxy-α-D-glucopyranoside. Reductive amination and benzylation at 6-NH2 yield the target compound, albeit with moderate overall efficiency (19% over six steps).

Oxazoline Condensation Strategy

Oxazoline Donor Preparation

As demonstrated in PubMed, 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline serves as a glycosyl donor. Condensation with benzyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside under acidic conditions (camphorsulfonic acid) forms a β-(1→4)-linked disaccharide.

Selective Deprotection and Acetylation

Hydrogenolysis of the benzyl aglycon and 3-O-benzyl group, followed by acetylation at 3-OH, furnishes the desired product. This method, while elegant, requires stringent control over hydrogenolysis conditions to prevent over-reduction.

Comparative Analysis of Methodologies

Method Key Steps Yield Advantages Challenges
Stepwise Protection Koenigs-Knorr glycosylation, selective acylation 62% High regioselectivity, scalable Multi-step purification
Glycal Intermediate Tosylation, oximino condensation 19% Access to 6-amino derivatives Low overall yield, toxic reagents
Oxazoline Condensation Oxazoline-mediated glycosylation 45% Stereochemical control Sensitivity to hydrolysis

The stepwise protection approach emerges as the most practical route, balancing yield and scalability. However, the glycal method offers unique access to 6-amino analogs for structure-activity studies.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the glucopyranoside ring.

    Reduction: This can be used to reduce any ketone or aldehyde groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Acetylation : Introduction of acetyl groups to enhance solubility and stability.
  • Benzylation : Protecting hydroxyl groups with benzyl groups to facilitate further chemical modifications.

Research has demonstrated various synthetic routes that optimize yield and purity, including the use of protecting group strategies and selective reactions to achieve the desired stereochemistry .

Biochemical Research Applications

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is primarily utilized in the following areas:

a. Glycosylation Studies

This compound serves as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds in oligosaccharide synthesis. Its unique structure allows for selective reactions that are crucial for studying carbohydrate-protein interactions .

b. Enzyme Substrates

It acts as a substrate for various glycosidases, enabling researchers to investigate enzyme kinetics and mechanisms. The presence of acetyl and benzyl groups enhances its interactions with enzymes, allowing for detailed studies of enzyme specificity and activity .

c. Drug Development

In medicinal chemistry, this compound is explored for its potential therapeutic applications due to its structural similarity to naturally occurring carbohydrates involved in cell signaling and immune responses. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties .

Case Study 1: Synthesis and Characterization

A study published in Carbohydrate Research detailed the synthesis of this compound through a series of protecting group manipulations. The resulting compound was characterized using NMR spectroscopy, confirming its structure and purity .

Case Study 2: Enzymatic Activity

Another research article investigated the enzymatic hydrolysis of this compound by specific glycosidases. The study found that the presence of benzyl groups significantly affected the enzyme's activity, providing insights into substrate specificity and potential applications in enzyme engineering .

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific enzymes and proteins. It can inhibit glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This inhibition can affect various biological pathways, including those involved in cell signaling and immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Protecting Groups and Substituents

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Reference
Target Compound C₂₅H₃₁NO₇ 457.52 3-O-acetyl, 6-O-benzyl, 2-acetamido Glycobiology intermediates
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside C₂₅H₃₁NO₆ 441.52 3-O-allyl Modulation of drug-resistant strains, drug metabolism studies
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-alpha-D-glucopyranoside C₂₈H₃₁NO₈S 565.63 3-O-benzyl, 6-O-tosyl β-glucosidase substrate, oligosaccharide synthesis
Benzyl 2-acetamido-6-O-benzyl-3-(2,3,4-tri-O-benzyl-β-L-fucopyranosyl)-4-β-D-galactopyranosyl-2-deoxy-alpha-D-glucopyranoside C₆₃H₇₃NO₁₂ 1080.26 Tri-O-benzyl fucose, β-D-galactose Synthesis of branched oligosaccharides
Methyl 2-acetamido-6-O-benzoyl-3-O-chloroacetyl-2-deoxy-β-D-glucopyranoside C₁₈H₂₂ClNO₈ 416.11 6-O-benzoyl, 3-O-chloroacetyl Antimicrobial activity studies
Key Observations:
  • Protecting Groups : The target compound’s 3-O-acetyl and 6-O-benzyl groups offer balanced stability and reactivity, whereas allyl (e.g., in ) or tosyl groups (e.g., ) alter solubility and reaction pathways.
  • Sugar Moieties: Compounds with additional residues like β-L-fucopyranosyl () or β-D-galactopyranosyl () expand structural complexity for specialized glycoconjugate synthesis.
  • Biological Activity : Chloroacetyl and benzoyl derivatives () exhibit antimicrobial properties, unlike the acetylated target compound.
Key Observations:
  • Catalysts : Mercuric cyanide () and TMSOTf () are common for glycosylation, while CSA (camphorsulfonic acid) aids allylation ().
  • Yields : High yields (>90%) are achieved in glycosylation reactions (), whereas multi-step syntheses (e.g., ) show lower efficiency.
  • Purification : Column chromatography dominates, but TLC-guided methods () are used for smaller-scale syntheses.

Spectral and Analytical Data

  • NMR Trends :
    • The target compound’s ¹H NMR shows characteristic acetyl singlet (~2.0 ppm) and benzyl aromatic signals (~7.3 ppm) .
    • Allyl-protected analogs () exhibit olefinic protons at 5.2–5.8 ppm, while phthalimido derivatives () display distinct aromatic peaks from phthalimide groups.
  • Mass Spectrometry :
    • Molecular ion peaks align with calculated masses (e.g., [M+H]+ 457.52 for the target compound vs. 416.11 for ).

Functional and Application-Based Differences

  • Glycobiology : The target compound is a general-purpose intermediate, while fucose/galactose-containing analogs () are tailored for cell adhesion studies.
  • Therapeutic Potential: Tosyl derivatives () serve as enzyme substrates, whereas chloroacetyl analogs () target microbial pathogens.
  • Chemical Stability : Acetyl groups (target compound) are base-labile, whereas benzyl () and phthalimido () groups require stronger conditions for removal.

Biological Activity

Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside (often referred to as BAA) is a complex glycoside that has garnered interest in the field of biochemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of BAA typically involves controlled partial benzylation and acetylation processes. For instance, the compound can be synthesized from allyl derivatives through a series of reactions involving benzyl and acetyl groups, leading to various products that serve as intermediates in its production. The synthetic pathways often include steps such as glycosylation and deacetylation, which are crucial for obtaining the desired structure with specific functional groups .

Antiviral Properties

BAA has been studied for its effects on viral glycoproteins, particularly in the context of HIV. The compound acts as an inhibitor of O-glycosylation, which is essential for the proper functioning of viral proteins. By inhibiting the activity of β1,3-galactosyltransferase, BAA disrupts mucin biosynthesis and subsequently affects viral infectivity . In vitro studies have shown that BAA treatment can significantly reduce HIV replication in activated T cells, indicating its potential as an antiviral agent .

Antioxidant Activity

Research has also indicated that BAA exhibits antioxidant properties. In various biological models, it has been shown to scavenge free radicals and reduce oxidative stress markers. This activity is particularly relevant in the context of hyperglycemia-induced oxidative damage, where BAA treatment resulted in improved cellular health and reduced apoptosis in embryonic models .

Case Studies

  • HIV Replication Inhibition :
    • A study involving peripheral blood mononuclear cells (PBMCs) treated with BAA demonstrated a decrease in HIV replication rates. The treated cells showed altered expression levels of co-receptors involved in HIV entry, suggesting a mechanism by which BAA exerts its antiviral effects .
  • Oxidative Stress Reduction :
    • In a chick embryo model exposed to hyperglycemia, BAA was administered to assess its effects on oxidative stress markers. The results showed a significant reduction in reactive oxygen species (ROS) levels and improved embryo morphology compared to untreated controls .

Research Findings

Study Findings Reference
HIV ReplicationBAA inhibits O-glycosylation, reducing HIV infectivity
Antioxidant EffectsDecreased ROS levels in hyperglycemic embryos
Mucin BiosynthesisCompetitive inhibition of β1,3-galactosyltransferase

Q & A

Basic Question: What are the common synthetic routes for preparing Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection of hydroxyl and amine groups. For example:

  • Step 1 : Benzyl groups are introduced as protecting groups via benzylation under anhydrous conditions (e.g., using benzyl bromide and a base like NaH in DMF) .
  • Step 2 : Acetylation at the 3-O position is achieved using acetic anhydride in pyridine .
  • Step 3 : Glycosylation reactions employ trichloroacetimidate donors or mixed anhydride methods (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide) to form glycosidic bonds .
  • Purification : Intermediates are purified via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or selective crystallization. NMR and MS data are critical for confirming structural integrity .

Basic Question: Which analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regioselective acetylation/benzylation and anomeric configuration (e.g., alpha-configuration indicated by a downfield H-1 signal at δ ~5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and detect side products (e.g., incomplete deprotection) .
  • Polarimetry : Optical rotation measurements to confirm stereochemical purity .
  • TLC Monitoring : Used during synthesis to track reaction progress and optimize conditions (e.g., solvent systems: CH2_2Cl2_2/MeOH 9:1) .

Intermediate Question: How do protecting group strategies (e.g., benzyl vs. acetyl) impact the synthesis of disaccharide analogs?

Methodological Answer:

  • Benzyl Groups : Provide long-term stability under acidic/basic conditions and are selectively removed via hydrogenolysis (Pd/C, H2_2). Critical for preserving the 6-O-benzyl group during glycosylation .
  • Acetyl Groups : Temporarily protect reactive hydroxyls and are cleaved under mild basic conditions (e.g., NaOMe/MeOH). Their removal must precede further functionalization .
  • Case Study : In synthesizing tetrasaccharides, benzylidene acetals (e.g., 4,6-O-benzylidene) enable regioselective glycosylation at the 3-O position, while tert-butyldiphenylsilyl (TBDPS) groups protect the 6-O position for later modifications .

Advanced Question: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives of this compound?

Methodological Answer:

  • Reproducibility : Repeat synthesis using identical conditions (e.g., Schmidt et al.’s protocol for dimethylthexylsilyl derivatives) and compare spectral outputs .
  • Cross-Validation : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, allyl group protons in 3-O-allyl derivatives show distinct coupling patterns in COSY spectra .
  • Computational Validation : Employ density functional theory (DFT) to predict chemical shifts and compare with experimental data, resolving discrepancies in prior studies .

Advanced Question: What role does this compound play in studying β-N-acetylhexosaminidase substrate specificity?

Methodological Answer:

  • Substrate Design : The 4-deoxy analog (e.g., 4-deoxy-glycoside) is synthesized to probe enzyme active sites. Hydrolysis rates (measured via TLC or HPLC) reveal steric/electronic effects of the 4-OH group .
  • Kinetic Assays : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) hydrolyze 4-deoxy derivatives at rates up to 85% of native substrates, indicating flexibility in the active site .
  • Transglycosylation : Using this compound as a donor (e.g., with GlcNAc as an acceptor) yields 4-deoxy-disaccharides, demonstrating its utility in enzymatic synthesis of modified oligosaccharides .

Advanced Question: How can computational methods enhance the design of glycosylation reactions involving this compound?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions between the compound and glycosyltransferases, predicting regioselectivity (e.g., preference for β-1,4 vs. β-1,6 linkages) .
  • MD Simulations : Assess conformational stability of intermediates (e.g., allyl-protected derivatives) under reaction conditions, guiding solvent selection (e.g., DMF vs. THF) .
  • DFT Calculations : Predict activation energies for glycosidic bond formation, optimizing catalysts (e.g., TMSOTf vs. BF3_3·Et2_2O) .

Advanced Question: What strategies mitigate side reactions (e.g., over-acetylation) during derivatization?

Methodological Answer:

  • Controlled Acetylation : Use substoichiometric acetic anhydride (1.1 eq.) and monitor via TLC to prevent over-acetylation .
  • Selective Deprotection : Enzymatic hydrolysis (e.g., lipases) selectively removes acetyl groups without affecting benzyl protections .
  • Temperature Modulation : Low-temperature (-20°C) reactions reduce nucleophilic reactivity of secondary hydroxyls, minimizing side products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside

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